molecular formula C5H12ClNO B13101190 (2S)-1-methoxybut-3-en-2-amine;hydrochloride

(2S)-1-methoxybut-3-en-2-amine;hydrochloride

Cat. No.: B13101190
M. Wt: 137.61 g/mol
InChI Key: WPQYQMLCCSOBRR-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-methoxybut-3-en-2-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a methoxy group attached to a butenyl chain, which is further connected to an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxybut-3-en-2-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxybut-3-en-2-ol and an amine precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases that promote the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound in its hydrochloride form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxybut-3-en-2-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-methoxybut-3-en-2-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-methoxybut-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the specific target and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methoxybut-3-en-2-amine: The non-hydrochloride form of the compound.

    (2S)-1-methoxybut-3-en-2-ol: A related compound with a hydroxyl group instead of an amine group.

    (2S)-1-methoxybut-3-en-2-amine;hydrobromide: A similar compound with a different halide salt.

Uniqueness

(2S)-1-methoxybut-3-en-2-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(2S)-1-methoxybut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-3-5(6)4-7-2;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1

InChI Key

WPQYQMLCCSOBRR-JEDNCBNOSA-N

Isomeric SMILES

COC[C@H](C=C)N.Cl

Canonical SMILES

COCC(C=C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.